Tankyrase Inhibitor Patent Coverage: Exclusive IP Space vs. Generic 4-Chlorobenzoylpiperidine Intermediates
US Patent RE46942 explicitly claims 4-piperidinyl compounds bearing a 4-chlorobenzoyl group and a pyrrolidinyl substituent as tankyrase 1/2 inhibitors [1]. The target compound 1-(4-chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine maps directly onto this Markush scaffold, whereas the simpler 4-(4-chlorobenzoyl)piperidine (CAS 53220-41-0) lacks the pyrrolidine ring required for the claimed biological activity. No reported tankyrase activity data exist for the unsubstituted intermediate.
| Evidence Dimension | Patent-disclosed target engagement (tankyrase 1/2 inhibition) |
|---|---|
| Target Compound Data | Structurally encompassed by Markush claims; pyrrolidine substitution is mandatory for claimed activity |
| Comparator Or Baseline | 4-(4-Chlorobenzoyl)piperidine (CAS 53220-41-0): no pyrrolidine substituent; no tankyrase data reported |
| Quantified Difference | Not quantified (binary structural distinction) |
| Conditions | Patent claims based on tankyrase biochemical and cellular assays; specific IC₅₀ values for the exact compound are not publicly disclosed |
Why This Matters
For procurement decisions in tankyrase-targeted drug discovery, this compound offers IP-relevant structural features absent in generic 4-chlorobenzoylpiperidine building blocks.
- [1] US Patent RE46942 E1. 4-Piperidinyl compounds for use as tankyrase inhibitors. Claims 4-chlorobenzoyl-piperidine compounds with pyrrolidine substitution. View Source
